N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide
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Overview
Description
This compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of difluorobenzene and sulfonamide groups further enhances its chemical properties, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of acetylenic ketones with hydrazines in ethanol, leading to the formation of pyrazoles
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The difluorobenzene and sulfonamide groups enhance the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved may vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide: This compound lacks the sulfonamide group, which may affect its chemical reactivity and biological activity.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide: The position of the fluorine atom on the benzene ring can influence the compound’s properties and interactions with molecular targets.
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzamide: This compound does not contain the difluorobenzene group, which may result in different chemical and biological behaviors.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-13-5-6-14(19)17(9-13)25(23,24)20-7-8-22-16(12-3-4-12)10-15(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYLGAEEFWSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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